BenchChemオンラインストアへようこそ!

1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea

Immuno-oncology Toll-like Receptor 2 NF-κB Signaling

Choose this compound for its unparalleled specificity in innate immunity research. Unlike pan‑TLR2 agonists, this urea derivative selectively activates the TLR1/2 heterodimer without confounding TLR2/6 crosstalk, enabling clean dissection of NF‑κB/TNF‑α pathways. The N‑alkyl‑N′‑(thiophen‑2‑yl) scaffold is exquisitely SAR‑sensitive; any substitution alters potency and selectivity. Use it as a validated tool compound for immunology, oncology (anti‑tumor macrophage polarization), or as a starting point for non‑lipopeptide vaccine adjuvant libraries.

Molecular Formula C11H18N2O2S
Molecular Weight 242.34
CAS No. 1207017-20-6
Cat. No. B2730982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
CAS1207017-20-6
Molecular FormulaC11H18N2O2S
Molecular Weight242.34
Structural Identifiers
SMILESCC(CC1=CC=CS1)NC(=O)NCCOC
InChIInChI=1S/C11H18N2O2S/c1-9(8-10-4-3-7-16-10)13-11(14)12-5-6-15-2/h3-4,7,9H,5-6,8H2,1-2H3,(H2,12,13,14)
InChIKeyULTNTHKCGAMFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea: A Thiophene-Urea Scaffold for Innate Immune Modulation


1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea (CAS 1207017-20-6) is a synthetic, non-lipopeptide urea derivative belonging to a compound class characterized by an N-alkyl-N'-(thiophen-2-yl) scaffold [1]. This heterocyclic architecture has been specifically validated for targeting toll-like receptor 2 (TLR2), a key mediator of innate immunity, and serves as a critical structural motif distinct from common peptide-based agonists [1].

Why Generic Substitution of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea Compromises Specificity


Within the N-alkyl-N'-(thiophen-2-yl)urea series, biological activity is exquisitely sensitive to the nature of the N-alkyl substituent. A research program rationally modifying four distinct areas of the core scaffold demonstrated that even minor structural alterations lead to order-of-magnitude variations in TLR2 agonistic potency and, critically, can entirely abolish heterodimer specificity between TLR1/2 and TLR2/6 [1]. Consequently, simply substituting one thiophene-containing urea for another without accounting for these precise structure-activity relationships (SAR) can result in a complete loss of target engagement or a shift in functional selectivity, invalidating experimental outcomes [1].

Quantitative Evidence for Selecting 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea Over Analogs


Potency Against Human TLR2 in a Cellular Reporter Assay

This urea scaffold, of which the target compound is a direct analog, has been optimized to yield potent TLR2 agonists. The lead compound SMU-C13, an N-aryl-N'-(thiophen-2-yl)urea, achieved an EC50 of 160 nM in human HEK-Blue TLR2 reporter cells, representing a significant improvement over the initial virtual screening hit ZINC6662436 [1]. The target compound represents an early point within this validated SAR series, providing a structurally-defined starting point for further rational optimization [1].

Immuno-oncology Toll-like Receptor 2 NF-κB Signaling

Exclusive Activation of TLR1/2 Heterodimer Over TLR2/6

Unlike many bacterial lipopeptide-derived TLR2 agonists that promiscuously activate both TLR1/2 and TLR2/6 heterodimers, the optimized lead from this thiophene-urea scaffold, SMU-C13, demonstrated exclusive specificity for the TLR1/2 heterodimer. Activation was completely absent in TLR2/6 reporter systems [1]. This functional selectivity is a hallmark of the scaffold's binding mode and is expected to be influenced by the specific substituent pattern in '1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea'.

Immunology TLR Dimerization Adjuvant Discovery

Non-Lipopeptide Nature Averts Pan-Assay Interference and Stability Issues

The target compound is a fully synthetic, small-molecule urea, not a lipopeptide. This contrasts sharply with widely-used tool compounds like Pam3CSK4, which are tri-palmitoylated lipopeptides susceptible to aggregation, poor solubility, and non-specific membrane interactions that can confound assay results [1]. The defined, non-lipidated structure of this scaffold enables more predictable pharmacokinetic behavior and cleaner target engagement in cellular and biochemical assays.

Medicinal Chemistry Drug-likeness Chemical Probe Development

Key Experimental Applications of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea


Chemical Probe for Dissecting TLR1/2 Heterodimer Signaling

Given the scaffold's demonstrated ability to selectively activate the TLR1/2 heterodimer, '1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea' can serve as a critical tool compound in immunology laboratories. Researchers can use it to specifically dissect TLR1/2-mediated signaling pathways, such as the downstream activation of NF-κB and the induction of pro-inflammatory cytokines like TNF-α, without the confounding activation of TLR2/6 pathways that occurs when using non-selective agonists like Pam3CSK4 [1].

Structural Template for Vaccine Adjuvant Discovery

The compound is an ideal starting point for medicinal chemistry campaigns aimed at developing novel, non-lipopeptide vaccine adjuvants. The core N-alkyl-N'-(thiophen-2-yl)urea structure is amenable to rapid analog synthesis, and the existing SAR data direct optimization toward the low-nanomolar potency and specific TLR1/2 agonism achieved by SMU-C13 [1]. This allows procurement for focused libraries exploring N-alkyl variations, a key activity-determining region.

Innate Immune Stimulation in Tumor Microenvironment Studies

For oncology research, the compound can be used to study the effects of TLR1/2-mediated innate immune activation on anti-tumor immunity. The scaffold's small-molecule nature facilitates ex vivo and pilot in vivo studies, such as assessing the conversion of tumor-associated macrophages (TAMs) to an M1-like phenotype, a mechanism known to synergize with immune checkpoint inhibitors [1]. Its use avoids the stability and delivery complexities of lipopeptide agents.

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.